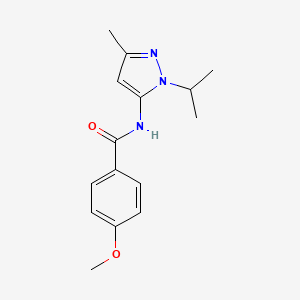
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-hydroxy-6-methylpyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known as "6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid methyl ester" .
Molecular Structure Analysis
The InChI code for “Methyl 2-hydroxy-6-methylpyridine-3-carboxylate” is1S/C8H9NO3/c1-5-3-4-6(7(10)9-5)8(11)12-2/h3-4H,1-2H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.
科学的研究の応用
Proton Transfer Dynamics
- Femtosecond Intramolecular Double Proton Transfer : Studies on derivatives of bipyridyl compounds, which share structural similarities with pyridine-based compounds like Methyl 2-hydroxy-6-methylpyridine-3-carboxylate, reveal intricate dynamics of proton transfer in photoexcited states. These insights are crucial for understanding reaction mechanisms in photochemistry and designing photo-responsive materials (Glasbeek, 1999).
Metabolic Functionalization
- Metabolic Hydroxy and Carboxy Functionalization of Alkyl Moieties : The modification of drug molecules through hydroxy and carboxy functionalization significantly impacts their pharmacologic activity. Research on the metabolic transformation of alkyl moieties in drug molecules can inform the design and synthesis of new compounds with enhanced therapeutic profiles (El-Haj & Ahmed, 2020).
Metal Binding and Chelation
- Hydroxypyridinone Complexes with Metals : Hydroxypyridinones, which are structurally related to Methyl 2-hydroxy-6-methylpyridine-3-carboxylate, demonstrate significant potential in metal chelation, particularly with aluminum and iron. These compounds could be explored for medical applications, including treating metal overload disorders (Santos, 2002).
Biomolecule Immobilization and Surface Modification
- Plasma Methods for Generating Reactive Surfaces : Plasma treatments can introduce functional groups such as amine, carboxy, and hydroxy to polymer surfaces, facilitating the covalent immobilization of biomolecules. This technology is relevant for creating biomaterials and enhancing cell colonization, with potential applications in tissue engineering and regenerative medicine (Siow et al., 2006).
Drug Synthesis and Chemical Modifications
- Application in Drug Synthesis : Levulinic acid, which shares functional similarities with Methyl 2-hydroxy-6-methylpyridine-3-carboxylate, has been explored for its utility in drug synthesis, highlighting the potential of carboxyl and carbonyl groups in creating flexible, diverse, and cost-effective pharmaceutical compounds (Zhang et al., 2021).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that similar compounds can interact with various enzymes and proteins within the body .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
特性
IUPAC Name |
methyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(7(10)9-5)8(11)12-2/h3-4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXBGGVIGMAIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

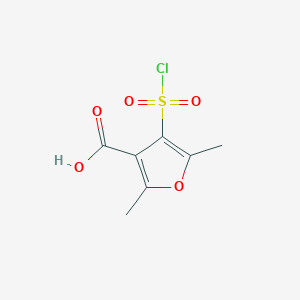

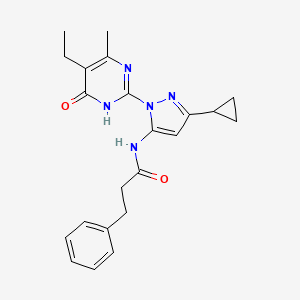
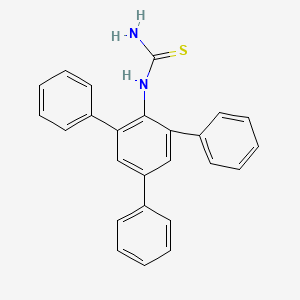
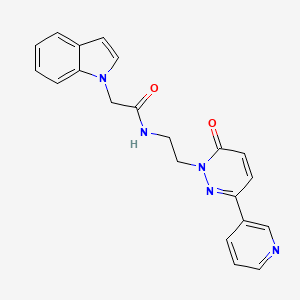
![N-(4-chlorobenzyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577091.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2577092.png)
![1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2577093.png)
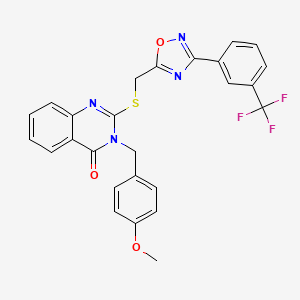
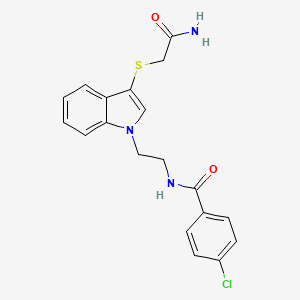

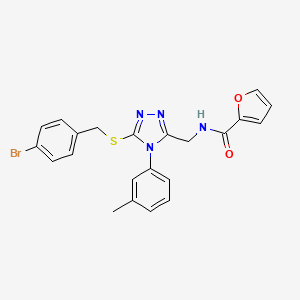
![N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide](/img/structure/B2577099.png)
